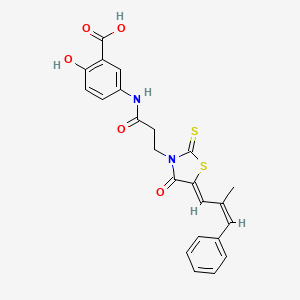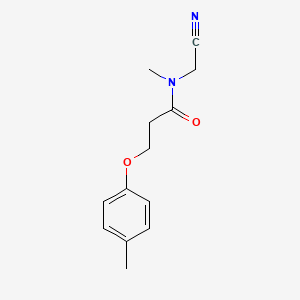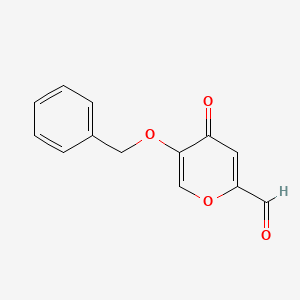
5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde” is a pyran derivative. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms in the ring. The “benzyloxy” group suggests the presence of a benzyl group attached to the pyran ring via an ether linkage .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or cyclization reactions involving appropriate precursors .Molecular Structure Analysis
The molecular structure would likely involve a six-membered pyran ring with a carbonyl group at the 4-position, a benzyloxy group at the 5-position, and a formyl group at the 2-position .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aldehyde group could be involved in nucleophilic addition reactions or oxidation/reduction reactions. The ether linkage might undergo cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, such a compound might be expected to have moderate polarity due to the presence of the ether and carbonyl groups .Applications De Recherche Scientifique
Synthesis and Biological Activity
5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde has been utilized in the synthesis of various compounds with potential biological activities. For instance, it has been involved in the synthesis of novel 1,4-dihydropyridine derivatives with potential calcium channel antagonist activity. These compounds were synthesized using the 4-pyrone ring systems at the 4-position of the dihydropyridine nucleus, demonstrating weak calcium channel blocking effects (Shahrisa et al., 2012).
Green Chemistry and Ionic Liquids
In green chemistry, this compound has been used in Knoevenagel condensation reactions in an ionic liquid, ethylammonium nitrate, at room temperature. This method provided higher yields and shorter reaction times compared to conventional procedures (Hangarge, Jarikote, & Shingare, 2002). Additionally, it has been part of a green method for synthesizing chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid promoted directed annulation in aqueous media, demonstrating the versatility of this compound in environmentally friendly synthetic processes (Li et al., 2015).
Applications in Organic Synthesis
The compound has been used in the mild and efficient synthesis of 5-oxo-5,6,7,8-tetrahydro-4H-benzo-[b]-pyran derivatives in room temperature ionic liquids, showcasing its role in facilitating organic synthesis reactions (Zhao-Qin et al., 2005). It has also been involved in Knoevenagel condensation of 4-oxo-4H-benzopyran-3-carbaldehydes with Meldrum's acid in ionic liquid, highlighting its use in the synthesis of various organic compounds (Shelke et al., 2009).
Medicinal Chemistry
In medicinal chemistry, 5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde has been part of the synthesis of compounds with potential antimicrobial activity. Novel functionalized monomers based on this compound showed moderate to good antibacterial and antifungal activities, indicating its significance in the development of new antimicrobial agents (Saraei et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-oxo-5-phenylmethoxypyran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYLVJVQGOBKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Aminomethyl)phenyl]methyl]-2-oxatricyclo[3.3.1.13,7]decane-1-carboxamide;hydrochloride](/img/structure/B2663150.png)
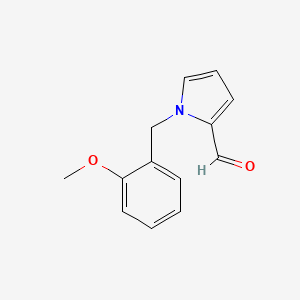
![N-(4-Chloro-3-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2663155.png)
![2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide](/img/structure/B2663157.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2663158.png)
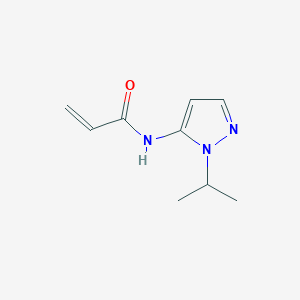

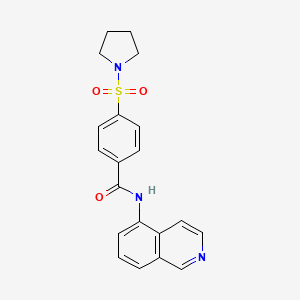
![6-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2663167.png)
![1-(3-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2663168.png)
